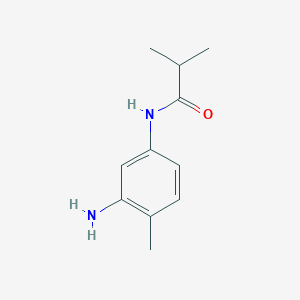

N-(3-amino-4-methylphenyl)-2-methylpropanamide

Description

IUPAC Nomenclature and Functional Group Analysis

N-(3-Amino-4-methylphenyl)-2-methylpropanamide is a secondary amide with a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . Its IUPAC name reflects the following structural components:

- Aromatic core : A benzene ring substituted with an amino group (-NH₂) at the meta position (C3) and a methyl group (-CH₃) at the para position (C4) relative to the amino group.

- Amide linkage : A 2-methylpropanamide (isobutyryl) group attached to the aromatic ring via a nitrogen atom.

The compound’s functional groups include:

- Primary amine (-NH₂): Located on the aromatic ring, capable of hydrogen bonding.

- Amide group (-CONH-): Participates in resonance stabilization, with partial double-bond character between the carbonyl carbon and nitrogen.

- Aliphatic methyl groups : Two methyl groups (one on the aromatic ring, the other on the isobutyryl chain) contribute to steric and electronic effects.

Table 1: Molecular Properties

Conformational Isomerism and Torsional Angles

The compound exhibits restricted rotational freedom due to its amide bond and aromatic substituents:

- Amide bond conformation : The resonance between the carbonyl and adjacent nitrogen restricts rotation, enforcing a planar geometry. This is critical for hydrogen bonding with the amino group or external molecules.

- Aromatic substituent orientation : The meta-amino and para-methyl groups create steric hindrance, favoring

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJLEHDUSLUNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589815 | |

| Record name | N-(3-Amino-4-methylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946690-30-8 | |

| Record name | N-(3-Amino-4-methylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide typically involves the acylation of 3-amino-4-methylphenylamine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to consistent product quality and higher efficiency. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Industrial Production Methods

In industrial contexts, continuous flow reactors are employed for scaling up the synthesis. These reactors provide precise control over reaction conditions, leading to improved product consistency and reduced by-product formation.

Medicinal Chemistry

N-(3-amino-4-methylphenyl)-2-methylpropanamide has shown potential as a lead compound in drug development. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable scaffold for synthesizing novel therapeutic agents. Research has indicated its role in modulating enzyme activity through hydrogen bonding and π-π interactions with protein residues, which can lead to inhibition or activation of various biological pathways.

Biological Studies

This compound is utilized in biochemical assays to study enzyme-substrate interactions. Its ability to act as a probe facilitates investigations into metabolic pathways and enzyme kinetics, contributing to our understanding of biological processes at the molecular level.

Industrial Applications

In industrial chemistry, this compound serves as a precursor in the production of specialty chemicals such as dyes and pigments. Its chemical stability and reactivity make it suitable for use in various formulations.

Case Study 1: Enzyme Interaction Studies

A study focused on the interaction between this compound and specific enzymes revealed that the compound could effectively modulate enzymatic activity. By forming hydrogen bonds with active sites, it influenced substrate binding and catalysis rates, highlighting its potential as a therapeutic agent in enzyme-related diseases.

Case Study 2: Synthesis of Derivatives

Research demonstrated that derivatives of this compound exhibited enhanced biological activity compared to the parent compound. Modifications at the aromatic ring significantly impacted their efficacy as enzyme inhibitors, suggesting a structure-activity relationship that can be exploited in drug design .

Comparative Data Table

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Medicinal Chemistry | Lead compound for drug development | Enhanced pharmacological properties through modifications |

| Biological Studies | Probe in enzyme-substrate interaction studies | Improved understanding of metabolic pathways |

| Industrial Applications | Precursor for dyes and pigments | Increased production efficiency in chemical formulations |

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, modulating their activity. The aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function. These interactions can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Structural Analogues in PROTAC Development

Several N-substituted propanamides have been synthesized as androgen receptor (AR)-targeting PROTACs (). Key examples include:

Key Differences :

- Electron-withdrawing groups (-CF₃, -CN, -I) in PROTAC derivatives enhance electrophilicity and receptor binding compared to the electron-donating -NH₂ and -CH₃ in the target compound.

- Hydroxy groups in PROTACs (e.g., 5a) improve water solubility but reduce membrane permeability relative to the non-hydroxylated target compound.

Halogen-Substituted Propanamides

N-(4-bromophenyl)-2-methylpropanamide (Y030-1446) shares a propanamide backbone but replaces the amino-methylphenyl group with a bromophenyl moiety:

| Property | N-(3-amino-4-methylphenyl)-2-methylpropanamide | N-(4-bromophenyl)-2-methylpropanamide |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O | C₁₀H₁₂BrNO |

| Substituents | -NH₂, -CH₃ (phenyl) | -Br (para position) |

| Molecular Weight | 190.25 g/mol | 258.12 g/mol |

| Key Interactions | Hydrogen bonding (NH₂) | Halogen bonding (Br) |

Carboxamide Derivatives with Cyclopropane Moieties

N-(3-amino-2-methylphenyl)cyclopropanecarboxamide (CAS: BBB/940) replaces the propanamide with a cyclopropanecarboxamide group:

| Property | This compound | N-(3-amino-2-methylphenyl)cyclopropanecarboxamide |

|---|---|---|

| Backbone | Propanamide | Cyclopropanecarboxamide |

| Ring Strain | None | High (cyclopropane) |

| Conformational Flexibility | Moderate | Restricted |

The cyclopropane ring increases steric hindrance and may limit binding to flat receptor surfaces compared to the flexible propanamide chain .

Propanamides in Oligonucleotide Therapeutics

N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (42) () incorporates a purine ring and sulfanylmethyl group, targeting nucleic acid interactions:

The target compound lacks the complex heterocyclic architecture required for oligonucleotide binding, highlighting divergent therapeutic applications.

Biological Activity

N-(3-amino-4-methylphenyl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O, with a molecular weight of 178.23 g/mol. The compound features an amide functional group attached to a substituted aromatic ring, which includes an amino group and a methyl group at specific positions. This structural arrangement contributes to its unique chemical properties and reactivity, making it a versatile compound in various chemical and biological contexts.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate enzymatic pathways, leading to various biological effects such as inhibition or activation of specific enzymatic activities.

Key Mechanisms:

- Enzyme Interaction : The compound's ability to form hydrogen bonds allows it to interact with enzyme active sites, potentially altering their activity.

- Receptor Modulation : It may influence receptor conformation and function through π-π stacking interactions, affecting signaling pathways.

Biological Activities

This compound has been studied for several biological activities:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. For example, structural analogs have shown promise in targeting various cancer cell lines, suggesting potential use in cancer therapy .

- Anti-inflammatory Effects : Research highlights its potential as a building block in the synthesis of compounds with anti-inflammatory and analgesic properties. This suggests that this compound could play a role in pain modulation.

- Antioxidant Activity : Some studies suggest that compounds related to this compound exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Anticancer Activity : A study evaluated the anticancer potential of various derivatives against different cancer cell lines (e.g., HEPG2, MCF7). Compounds were assessed for their IC50 values, indicating their potency against cancer cells .

- Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes by this compound, demonstrating its capability to modulate enzymatic activity effectively. For instance, it showed promising results in inhibiting alkaline phosphatase, which is relevant for various therapeutic applications .

Comparative Analysis

The following table summarizes the structural comparisons between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methylphenyl)-2-methylpropanamide | Methyl group on the phenyl ring | Different substitution pattern affecting reactivity |

| N-(3-amino-4-methylphenyl)benzamide | Benzamide structure instead of propanamide | Potentially different biological activity |

| N-(2-amino-5-methylphenyl)propanamide | Different amino position on the phenyl ring | May exhibit different pharmacological properties |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing N-(3-amino-4-methylphenyl)-2-methylpropanamide, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF (Dimethylformamide) with amines, as demonstrated in similar propanamide derivatives . Yield optimization depends on reaction temperature (typically 25–40°C), stoichiometric ratios of reactants, and purification techniques such as column chromatography or recrystallization. For example, analogs like N-(4-aminophenyl)-2-methylpropanamide achieved 72% yield under controlled conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming hydrogen and carbon environments. For instance, methyl groups in similar compounds appear as singlets at δ 1.2–1.5 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. For example, derivatives like N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methylpropanamide show [M+H] peaks matching theoretical values .

- TLC (Rf values) : Used to monitor reaction progress; Rf values (e.g., 0.58–0.69 in ethyl acetate/hexane) help assess purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (P280/P305+P351+P338) .

- Ventilation : Use fume hoods to avoid inhalation (H333) .

- Storage : Keep in a dry, cool place (P402+P404) and away from oxidizers (P220) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SHELXL refines crystal structures by optimizing bond lengths, angles, and thermal displacement parameters. For small molecules, high-resolution data (<1.0 Å) enables precise determination of substituent positions (e.g., methyl or amino groups). SHELXE can phase macromolecular complexes if the compound is used in co-crystallization studies .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Substituent Variation : Modify the phenyl ring (e.g., chloro, methoxy groups) and assess biological activity. For example, 3-chloro-N-(4-methoxyphenyl) analogs showed enhanced antiproliferative effects in preliminary assays .

- Bioactivity Assays : Test derivatives against target proteins (e.g., kinases or receptors) using IC measurements. Bicalutamide analogs with trifluoromethyl groups exhibited improved binding to androgen receptors .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations).

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish between ortho and para substituents on aromatic rings .

- Crystallographic Validation : Resolve ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .

Q. What computational modeling approaches predict the binding affinity of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions. For instance, analogs with hydrophobic substituents (e.g., trifluoromethyl) showed higher docking scores in silico .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different assays?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH, temperature).

- Control Experiments : Use positive/negative controls (e.g., known inhibitors) to validate assay sensitivity.

- Meta-Analysis : Compare results with structurally similar compounds (e.g., N-(4-aminophenyl)-3-methylbutanamide) to identify trends .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.